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Introduction

The internal labeling of oligonucleotides with non-nucleosidic linkers is a critical technique in
molecular biology, diagnostics, and the development of therapeutic nucleic acids. The
hexaethylene glycol (HEG) spacer, also known as Spacer 18, is a flexible, hydrophilic, 18-atom
linker that can be incorporated into an oligonucleotide sequence during standard solid-phase
synthesis.[1][2][3][4] This modification is introduced using a specific HEG phosphoramidite.[5]
[6][7] Its primary function is to introduce space between nucleotide segments or between the
oligonucleotide and a conjugated moiety, such as a fluorophore or quencher.[8][9] The
hydrophilicity and flexibility of the HEG spacer are advantageous for maintaining the solubility
of the oligonucleotide and minimizing steric hindrance, which can be crucial for hybridization
efficiency and the function of attached molecules.[2][8][10]

Key Applications
The unique properties of the internal HEG spacer lend it to a variety of applications:

o Fluorescence Resonance Energy Transfer (FRET) Probes: In probes like Molecular Beacons
or Scorpion® Primers, an internal HEG spacer provides the necessary flexibility for the
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fluorophore and quencher to come into close proximity in the unbound state, ensuring
efficient quenching.[8]

o PCR Blocking: When placed at or near the 3'-end of an oligonucleotide, the non-nucleosidic
HEG spacer acts as a block to prevent extension by DNA polymerases.[2][8][9][11]

e Reducing Steric Hindrance: It is used to distance functional labels (e.g., biotin, dyes) from
the oligonucleotide sequence, which can improve accessibility for binding partners (e.qg.,
streptavidin, antibodies) or enhance hybridization to surface-bound targets.[9][12]

o Creating Artificial Loops and Hinges: The HEG spacer can be used to form stable, non-
nucleosidic hairpin loops or to introduce flexible hinge points within a DNA or RNA structure.
[11[13][14]

o Site-Specific Cleavage Agents: Oligonucleotides containing an internal, non-nucleotide linker
can be designed to promote site-specific cleavage of a complementary RNA target.[15]

Quantitative Data Summary

The incorporation of an internal HEG spacer can influence the overall yield and biophysical
properties of the resulting oligonucleotide. The following tables provide representative data.

Table 1. Estimated Overall Synthesis Yield Based on Coupling Efficiency. The yield of full-
length product is highly dependent on the coupling efficiency at each step.[9] While standard
nucleoside phosphoramidites have efficiencies exceeding 99%, modified phosphoramidites like
HEG may have slightly lower efficiencies, impacting the final yield, especially for longer
oligonucleotides.[3][16]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.researchgate.net/profile/Paul-Rutland-2/post/Do-Primers-have-an-Expiry-date/attachment/59d6337679197b8077991231/AS%3A374956178329601%401466407927040/download/oligonucleotide-yield-resuspension-and-storage.pdf
https://pubmed.ncbi.nlm.nih.gov/12236799/
https://www.researchgate.net/profile/Paul-Rutland-2/post/Do-Primers-have-an-Expiry-date/attachment/59d6337679197b8077991231/AS%3A374956178329601%401466407927040/download/oligonucleotide-yield-resuspension-and-storage.pdf
https://journals.indexcopernicus.com/api/file/viewByFileId/684850
https://www.biosyn.com/faq/what-oligo-purity-i-need-for-my-applications.aspx
https://journals.indexcopernicus.com/api/file/viewByFileId/684850
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/cms_040994.pdf
https://www.chemie-brunschwig.ch/documents/suppliers-information/link-technologies/LI_LinkProductGuide201516.pdf
https://www.glenresearch.com/media/productattach/import/application_guides/Deprotection_Guide_20200110.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC145679/
https://journals.indexcopernicus.com/api/file/viewByFileId/684850
https://www.researchgate.net/profile/Paul-Rutland-2/post/Do-Primers-have-an-Expiry-date/attachment/59d6337679197b8077991231/AS%3A374956178329601%401466407927040/download/oligonucleotide-yield-resuspension-and-storage.pdf
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Oligonucleotide Number of Assumed Avg. Calculated Max.
Description Couplings (n-1) Coupling Efficiency Yield (%)
Standard 30-mer 29 99.5% 86.5%
30-mer with 1 internal
29 99.0% 74.7%
HEG spacer
Standard 60-mer 59 99.5% 74.4%
60-mer with 2 internal
59 99.0% 55.2%

HEG spacers

Note: Calculated Yield = (Avg. Coupling Efficiency)(Number of Couplings). This represents the
theoretical maximum percentage of full-length product prior to cleavage and purification.

Table 2: Typical Final Purity and Yield by Purification Method. For modified oligonucleotides,
purification beyond simple desalting is critical to remove truncated sequences and other
synthesis by-products.[17][18] High-Performance Liquid Chromatography (HPLC) is strongly
recommended for oligonucleotides containing internal spacers.[11][18][19]
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Typical Purity of . . .
cpr s Typical Final Yield
Purification Method Full-Length Recommended For
Range
Product

Unmodified oligos <
35 bases for non-

Desalting 50 - 75% Highest critical applications
(e.g., standard PCR).
[20]

Modified

oligonucleotides,
Reverse-Phase HPLC

85 - 95% Intermediate probes, and
(RP-HPLC)

applications requiring
high purity.[11][18]

) Long oligonucleotides
Polyacrylamide Gel
) (>60 bases) or when
Electrophoresis > 95% Lowest

extremely high purit
(PAGE) ek

is required.[11][21]

Table 3: Representative Melting Temperature (Tm) Data. An internal HEG spacer disrupts the
continuous stacking of base pairs, which typically results in a slight decrease in the thermal
stability of the DNA duplex.[2][22] The magnitude of the decrease depends on the sequence
context and the number of spacers.

Oligonucleotide Sequence

Description Predicted Tm (°C)
(5' to 3)
GCATGACTG TCG AAT GGC N
21-mer, Unmodified 62.5
TAG C
GCATGACTG T [Sp18] AAT
20-mer + 1 HEG Spacer 60.1
GGCTAGC
GCATGACT [Spl18] TCG AAT
19-mer + 2 HEG Spacers 57.8

[Sp18] GGC TAG C
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Note: Tm values are hypothetical predictions for illustrative purposes, based on typical
observations. Actual Tm must be determined empirically.

Experimental Protocols
Materials and Reagents

o DNA Synthesizer: Automated solid-phase oligonucleotide synthesizer.
¢ Solid Support: Controlled Pore Glass (CPG) functionalized with the initial 3' nucleoside.

e Phosphoramidites: Standard DNA/RNA phosphoramidites (dA, dC, dG, dT) and Spacer
Phosphoramidite 18 (HEG phosphoramidite), dissolved in anhydrous acetonitrile.

o Activator: 0.25 - 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[5][10]

o Capping Reagents: Cap A (Acetic Anhydride solution) and Cap B (N-Methylimidazole
solution).[23]

o Oxidizer: lodine solution (e.g., 0.02 M Iz in THF/Water/Pyridine).
» Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.[16]

o Cleavage & Deprotection Solution: Concentrated ammonium hydroxide (NHsOH) or a 1:1
mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).[13]

o HPLC System: Reverse-phase HPLC with a UV detector.
e HPLC Column: C8 or C18 reverse-phase column (e.g., 250 mm x 10 mm).[24]
o HPLC Buffers:

o Buffer A: 0.1 M Triethylammonium acetate (TEAA) or Triethylammonium bicarbonate
(TEAB), pH 7.5.[24]

o Buffer B: Acetonitrile.

e Quality Control: UV-Vis Spectrophotometer and Mass Spectrometer (MALDI-TOF or ESI-
MS).
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Protocol 1: Automated Solid-Phase Synthesis

This protocol describes the standard phosphoramidite cycle for incorporating a nucleobase or
an internal HEG spacer.

Oligonucleotide Synthesis Workflow

Preparation
(Reagents, Sequence, Synthesizer)

Start
\

Automated Solid-Phase Synthesis
(See Protocol 4.2)

Y
Cleavage & Deprotection
(See Protocol 4.3)

Y
RP-HPLC Purification
(See Protocol 4.4

\

Quality Control
(UV-Vis & Mass Spec)

ass

Lyophilized Final Product

Click to download full resolution via product page

Caption: Overall experimental workflow for synthesis and purification.

o Setup: Install the required phosphoramidites (including HEG spacer), reagents, and the CPG
column on the automated synthesizer. Enter the desired oligonucleotide sequence,
specifying the internal position for the HEG spacer.

e Synthesis Cycle Initiation: The synthesis begins with the 3'-most nucleoside attached to the
CPG support.
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o Step A: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the
support-bound nucleoside by treating with 3% TCA in dichloromethane. The column is then
washed with anhydrous acetonitrile.[16]

o Step B: Coupling (Activation): The next phosphoramidite in the sequence (either a standard
nucleoside or the HEG spacer phosphoramidite) and the activator (ETT) are delivered
simultaneously to the column.

o For standard nucleosides: A coupling time of 30-60 seconds is typical.[16]

o For HEG Spacer Phosphoramidite: The coupling time should be extended to 5-10 minutes
to ensure high coupling efficiency.[16]

o Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping
reagents. This prevents the formation of n-1 deletion mutants in subsequent cycles.[25]

o Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using the iodine solution.

e |teration: The cycle (Steps A-D) is repeated for each subsequent monomer in the sequence
until the full-length oligonucleotide is synthesized.
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Caption: Phosphoramidite cycle for incorporating an internal HEG spacer.

Protocol 2: Cleavage and Deprotection

This protocol removes the oligonucleotide from the solid support and removes all remaining
protecting groups.

o Transfer Support: Transfer the CPG solid support from the synthesis column to a 2 mL
screw-cap tube.
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» Add Reagent: Add 1-2 mL of cleavage/deprotection solution (e.g., concentrated NH4OH or
AMA) to the tube.[13]

» Cleavage: Allow the tube to stand at room temperature for 1-2 hours to cleave the
oligonucleotide from the CPG support.

o Transfer Supernatant: Carefully transfer the supernatant containing the oligonucleotide to a
new tube. Wash the CPG with an additional 0.5 mL of the deprotection solution and combine
the supernatants.

o Deprotection: Seal the tube tightly and heat in an oven or heating block. Deprotection
conditions vary based on the nucleobase protecting groups used during synthesis.[16][20]

o Standard Protecting Groups: 55 °C for 8-16 hours with NHaOH.[13]

o Fast-Deprotecting Groups (e.g., Ac-dC, dmf-dG): 65 °C for 10-15 minutes with AMA.[13]
[16]

» Dry Down: After deprotection, cool the tube to room temperature. Evaporate the solution to
dryness using a vacuum centrifuge.

» Resuspend: Resuspend the oligonucleotide pellet in 0.5-1.0 mL of sterile, nuclease-free
water or 0.1 M TEAA buffer for purification.

Protocol 3: RP-HPLC Purification

This protocol purifies the full-length, modified oligonucleotide from shorter failure sequences.

o System Setup: Equilibrate the HPLC system and the C8/C18 column with the starting buffer
conditions (e.g., 95% Buffer A, 5% Buffer B).

o Sample Injection: Inject the resuspended crude oligonucleotide onto the column.

o Elution Gradient: Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B). A
typical gradient for a modified 20-40 mer is:

o 5% to 40% Buffer B over 30-40 minutes.[24]
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o The gradient may need to be optimized based on the hydrophobicity of the
oligonucleotide.

Detection: Monitor the elution profile at 260 nm. The full-length product is typically the major,
most retained (last eluting) peak.

Fraction Collection: Collect the peak corresponding to the full-length product.

Solvent Removal: Evaporate the acetonitrile from the collected fraction using a vacuum
centrifuge.

Desalting (Optional but Recommended): If a non-volatile salt buffer like TEAA was used,
perform a desalting step using a size-exclusion column (e.g., NAP-10).

Lyophilization: Freeze-dry the purified oligonucleotide solution to obtain a dry, stable pellet.

Protocol 4: Quality Control and Quantification

o Quantification: Resuspend the final product in a known volume of nuclease-free water.
Measure the absorbance at 260 nm (Aze0) using a UV-Vis spectrophotometer. Calculate the
concentration and total yield in OD units or moles.

Purity Assessment: Assess purity by measuring the Aze0/Az2s0 ratio, which should be
approximately 1.8-2.0 for pure DNA. Analytical HPLC of the final product can also be
performed.

Identity Confirmation: Confirm the molecular weight of the final product using MALDI-TOF or
ESI mass spectrometry to ensure it matches the theoretical mass of the HEG-modified
oligonucleotide.
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Caption: Logical diagram of HEG spacer function in a FRET probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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